

# A Comparative Guide to 2-Fluorodiphenylmethane and its Analogs for Researchers

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## Compound of Interest

Compound Name: **2-Fluorodiphenylmethane**

Cat. No.: **B1329804**

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This guide provides a comparative overview of **2-Fluorodiphenylmethane** and its analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. The strategic introduction of fluorine and other halogens onto the diphenylmethane scaffold can significantly influence its pharmacological profile, making these compounds interesting candidates for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data to inform further investigation.

## Physicochemical Properties

The introduction of a fluorine atom at the ortho-position of one of the phenyl rings in diphenylmethane imparts unique physicochemical properties compared to the parent compound and other halogenated analogs. While comprehensive experimental data for a direct comparison is limited, general principles of medicinal chemistry allow for insightful predictions. Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of Diphenylmethane and its Ortho-Halogenated Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	LogP (Predicted)
Diphenylmethane	C <sub>13</sub> H <sub>12</sub>	168.23	22-24	261-262	4.14
2-Fluorodiphenylmethane	C <sub>13</sub> H <sub>11</sub> F	186.23	N/A	N/A	4.25
2-Chlorodiphenylmethane	C <sub>13</sub> H <sub>11</sub> Cl	202.68	N/A	N/A	4.59
2-Bromodiphenylmethane	C <sub>13</sub> H <sub>11</sub> Br	247.13	N/A	N/A	4.76

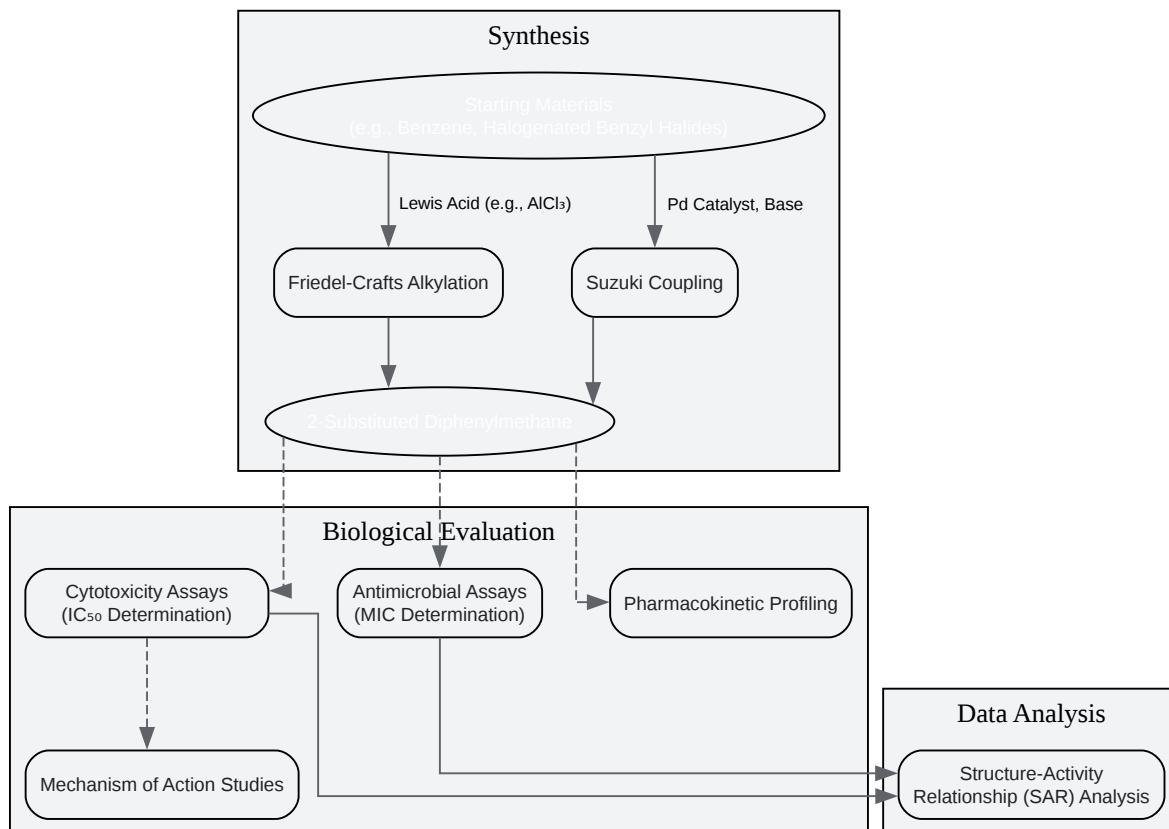
Note: N/A indicates data not readily available in the searched literature. LogP values are predicted using computational models and serve as an estimation of lipophilicity.

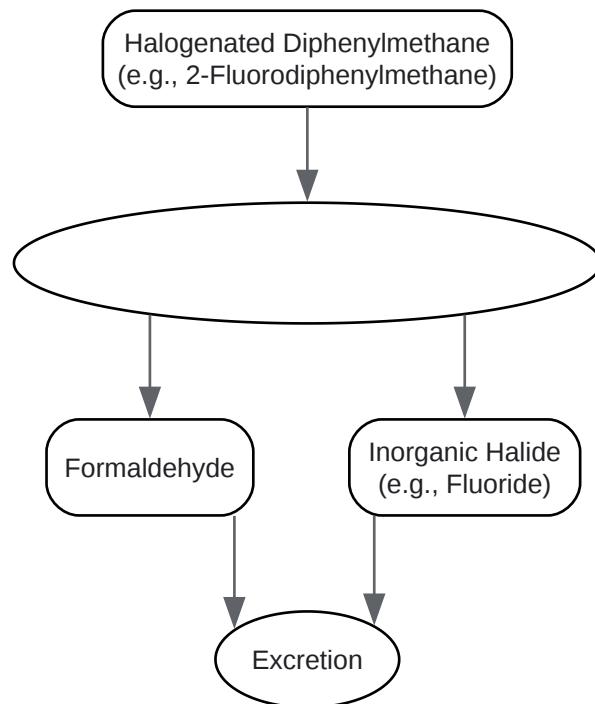
## Synthesis of 2-Fluorodiphenylmethane and Analogs

The synthesis of **2-Fluorodiphenylmethane** and its ortho-halogenated analogs can be achieved through various established organic chemistry methodologies. The primary routes involve Friedel-Crafts reactions and cross-coupling strategies.

## General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of 2-substituted diphenylmethane analogs.





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